molecular formula C11H11BrO2 B2773883 7-Bromo-2,2-dimethylchroman-4-one CAS No. 130200-01-0

7-Bromo-2,2-dimethylchroman-4-one

Cat. No.: B2773883
CAS No.: 130200-01-0
M. Wt: 255.111
InChI Key: QCVDUIIUXMKXQC-UHFFFAOYSA-N
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Description

Scientific Research Applications

Chemistry: 7-Bromo-2,2-dimethylchroman-4-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various chromanone derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: Chromanone derivatives, including this compound, exhibit a wide range of biological activities. They have been studied for their potential as anticancer , antimicrobial , antioxidant , and anti-inflammatory agents .

Industry: In the industrial sector, chromanone derivatives are used in the development of pharmaceuticals , agrochemicals , and flavoring agents . Their unique chemical properties make them suitable for various applications in these fields .

Safety and Hazards

The safety information for 7-Bromo-2,2-dimethylchroman-4-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

Chromanone, the core structure of 7-Bromo-2,2-dimethylchroman-4-one, is a significant structural entity that acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to its versatility, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethylchroman-4-one typically involves the reaction of 3,3-dimethylarylic acid with 3-bromophenol in the presence of polyphosphoric acid . The reaction is carried out under an inert atmosphere (argon) at a temperature of 95°C for approximately 4 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding chromanone derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as or in an aprotic solvent like (DMSO).

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted chromanones.

    Oxidation: Formation of chromanone derivatives with additional oxygen functionalities.

    Reduction: Formation of chromanol derivatives.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the bromine atom and methyl groups, leading to different chemical and biological properties.

    Chromone: Contains a double bond between C-2 and C-3, which significantly alters its reactivity and biological activity.

    Flavanone: A related compound with a similar structure but different substitution patterns.

Uniqueness: 7-Bromo-2,2-dimethylchroman-4-one is unique due to the presence of the bromine atom and two methyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVDUIIUXMKXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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